methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
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Description
“Methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound . Its InChI code is 1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Scientific Research Applications
Synthesis Methods and Chemical Properties
- Methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate and its derivatives have been synthesized using various methods. For instance, a synthesis method involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines was detailed by Gabriele et al. (2006). This process exhibited significant stereoselectivity, with a preference for the formation of Z isomers (Gabriele et al., 2006).
- Troxler and Weber (1974) demonstrated another synthesis route, highlighting the conversion of 2-aminobenzimidazole and dimethyl acetylenedicarboxylate into related compounds (Troxler & Weber, 1974).
Biological Activities and Ecological Role
- Macias et al. (2009) explored the bioactivity of compounds in the (2H)-1,4-benzoxazin-3(4H)-one class, which includes derivatives of this compound. These compounds display phytotoxic, antifungal, antimicrobial, and antifeedant effects and have potential applications as natural herbicide models (Macias et al., 2009).
Pharmaceutical Applications
- The compound and its derivatives have been explored in pharmaceutical research. For instance, the synthesis of enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides by Breznik et al. (1998) indicates potential applications in developing pharmaceutical agents (Breznik, Mrcina, & Kikelj, 1998).
Properties
IUPAC Name |
methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-12-9-4-3-8(11(13)14-2)5-10(9)15-7/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYALVDBKXRURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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